molecular formula C13H26N2O3 B1674817 Leucylleucine methyl ester CAS No. 13022-42-9

Leucylleucine methyl ester

Cat. No.: B1674817
CAS No.: 13022-42-9
M. Wt: 258.36 g/mol
InChI Key: AJMOLNFDYWTVQW-QWRGUYRKSA-N
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Description

Leucylleucine methyl ester is a dipeptide compound composed of two leucine molecules linked by a peptide bond, with a methyl ester group at the carboxyl terminus. This compound is known for its immunomodulatory properties and is used in various scientific research applications, particularly in immunology and cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucylleucine methyl ester can be synthesized through peptide synthesis methods. One common approach involves the condensation of leucine methyl ester with another leucine molecule. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Leucylleucine methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and condensation.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Leucylleucine methyl ester exerts its effects through a lysosomotropic mechanism. The compound is taken up by cells via receptor-mediated endocytosis and is subsequently converted into higher oligomers by dipeptidyl peptidase I (DPPI) in lysosomes. This conversion leads to lysosomal rupture and DNA fragmentation, ultimately inducing apoptosis in immune cells such as cytotoxic T-cells and natural killer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucylleucine methyl ester is unique due to its ability to selectively induce apoptosis in cytotoxic immune cells through lysosomal rupture. This property makes it particularly valuable in immunological research and potential therapeutic applications .

Properties

CAS No.

13022-42-9

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1

InChI Key

AJMOLNFDYWTVQW-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leu-Leu-OMe
leucyl-leucine-methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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